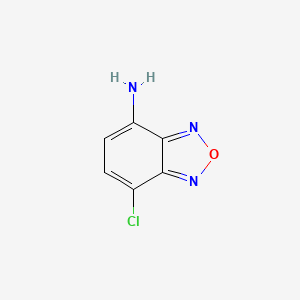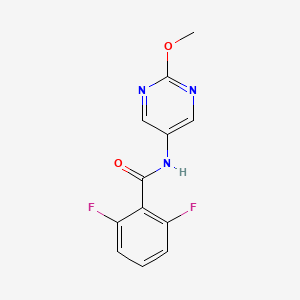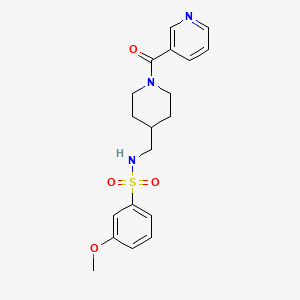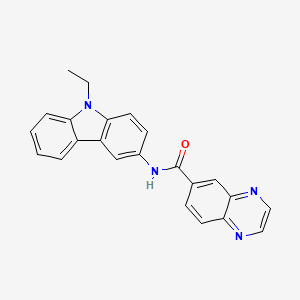
N-(9-ethyl-9H-carbazol-3-yl)quinoxaline-6-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(9-ethyl-9H-carbazol-3-yl)quinoxaline-6-carboxamide is a compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their excellent optoelectronic properties, high charge carrier mobility, and good environmental stability. These properties make them valuable in various scientific and industrial applications, including nanodevices, rechargeable batteries, and electrochemical transistors .
准备方法
The synthesis of N-(9-ethyl-9H-carbazol-3-yl)quinoxaline-6-carboxamide typically involves the reaction of 9-ethyl-9H-carbazole-3-carbaldehyde with appropriate reagents to form the desired product. One common method involves the reaction of 9-ethyl-9H-carbazole-3-carbaldehyde with 5-amino-3,4-dimethylisoxazole in the presence of acetic acid in ethanol . This reaction yields this compound as a light yellow precipitate, which can be purified by filtration and washing with ethanol.
化学反应分析
N-(9-ethyl-9H-carbazol-3-yl)quinoxaline-6-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include acetic acid, ethanol, and manganese dioxide . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction of 9-ethyl-9H-carbazole-3-carbaldehyde with 4-arylthiosemicarbazides in the presence of acetic acid yields 1-(9-ethyl-9H-carbazol-3-yl)methylene-4-arylthiosemicarbazides .
科学研究应用
N-(9-ethyl-9H-carbazol-3-yl)quinoxaline-6-carboxamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various carbazole-based polymers and oligomers . These polymers have excellent electrical and electrochemical properties, making them suitable for use in optoelectronic devices, such as light-emitting diodes (LEDs) and organic solar cells . In biology and medicine, carbazole derivatives have been studied for their potential anticancer, antibacterial, and antifungal activities . Additionally, this compound has applications in the development of biosensors and corrosion inhibitors .
作用机制
The mechanism of action of N-(9-ethyl-9H-carbazol-3-yl)quinoxaline-6-carboxamide involves its interaction with specific molecular targets and pathways. Carbazole derivatives are known to interact with cellular tumor antigen p53, which plays a crucial role in regulating cell cycle and apoptosis . By binding to p53, this compound can modulate its activity, leading to various biological effects, including anticancer activity.
相似化合物的比较
N-(9-ethyl-9H-carbazol-3-yl)quinoxaline-6-carboxamide can be compared with other carbazole derivatives, such as poly(2,7-carbazole) and poly(3,6-carbazole) . These compounds share similar optoelectronic properties but differ in their bandgap energies and conjugation lengths. Poly(2,7-carbazole) exhibits a more extended conjugation length and lower bandgap energy compared to poly(3,6-carbazole), making it more suitable for certain optoelectronic applications . Other similar compounds include 1-(9-ethyl-9H-carbazol-3-yl)-N-methylmethanamine and 5-(9-ethyl-9H-carbazol-3-yl)-N-aryl-1,3,4-thiadiazol-2-amines .
属性
IUPAC Name |
N-(9-ethylcarbazol-3-yl)quinoxaline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O/c1-2-27-21-6-4-3-5-17(21)18-14-16(8-10-22(18)27)26-23(28)15-7-9-19-20(13-15)25-12-11-24-19/h3-14H,2H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKFXEZXHSGXELR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)C3=CC4=NC=CN=C4C=C3)C5=CC=CC=C51 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-cyclohexyl-1-(2,4-dichlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2470646.png)
![4-Fluorophenyl 2-[(phenylsulfonyl)anilino]acetate](/img/structure/B2470648.png)
![1'-(3-(phenylsulfonyl)propanoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2470649.png)
![N-(3,4-dimethoxyphenyl)-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2470653.png)
![4-allyl-3-(cyclopentylsulfanyl)-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazole](/img/structure/B2470655.png)
![N-[2-(2-Aminoethyldisulfanyl)ethyl]acetamide;dihydrochloride](/img/structure/B2470656.png)
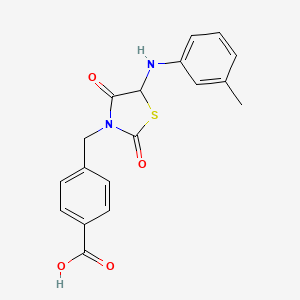
![1-[4-(3-methoxypyrrolidin-1-yl)benzoyl]-4-[(pyridin-3-yl)methyl]piperazine](/img/structure/B2470660.png)
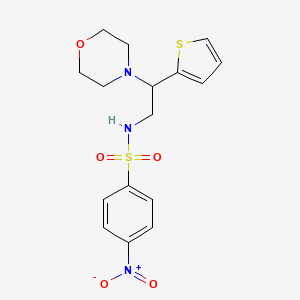
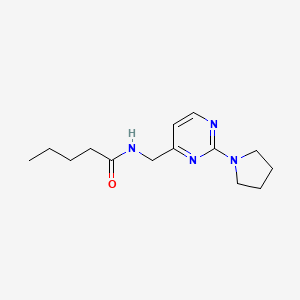
![2-{4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl}-5h,7h,8h-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2470663.png)
